2-((5-甲基-1H-吡唑-4-基)甲基)异吲哚啉-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

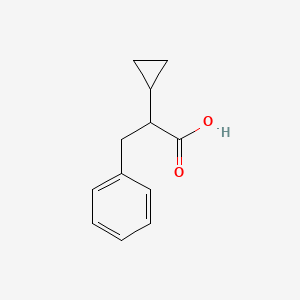

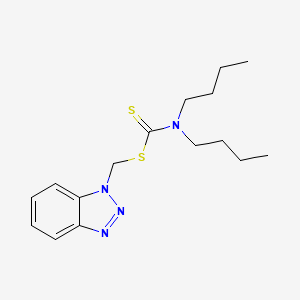

2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoindoline-1,3-dione derivatives, which have been extensively studied for their diverse biological activities. The synthesis of 2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione has been achieved through various methods, and its mechanism of action and physiological effects have been investigated.

科学研究应用

前列腺癌治疗:雄激素受体 (AR) 拮抗剂

前列腺癌 (PCa) 细胞通常会激活 AR 信号通路。使用 AR 拮抗剂阻断该通路对于 PCa 治疗至关重要。研究人员设计并合成了一系列 2-((5-甲基-1H-吡唑-4-基)甲基)异吲哚啉-1,3-二酮衍生物。其中,化合物 6f 作为一种有效的 AR 拮抗剂脱颖而出,它可以抑制 AR 荧光素酶活性。 此外,该系列中的一些化合物对 LNCaP 细胞表现出比常用药物比卡鲁胺更高的抗增殖活性 .

抗结核活性

Syed 等人合成了 6-(4-取代苯基)-2-(3,5-二甲基-1H-吡唑-1-基)咪唑并[2,1-b][1,3,4]噻二唑衍生物。这些化合物被评估了其对结核分枝杆菌的抗结核潜力。 值得注意的是,化合物 80a、80b、81a、82a 和 83a 表现出有效的抗结核活性 .

抗利什曼原虫和抗疟疾特性

化合物 13 是一种 2-((5-甲基-1H-吡唑-4-基)甲基)异吲哚啉-1,3-二酮衍生物,在体外对利什曼原虫 major 表现出显着的抗前鞭毛体活性。 分子模拟研究揭示了其在 LmPTR1 口袋中的良好结合模式,表明其具有潜在的治疗用途 .

材料科学:有机半导体

鉴于其共轭结构,2-((5-甲基-1H-吡唑-4-基)甲基)异吲哚啉-1,3-二酮衍生物可以用作有机半导体。它们的电子特性使它们成为用于有机场效应晶体管 (OFET) 和其他电子器件的有趣候选材料。

这些应用突出了这种化合物在各个科学领域的多功能性和潜在影响。研究人员继续探索其特性和应用,使其成为一个激动人心的研究领域。 🌟

作用机制

Target of Action

The primary target of 2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione is the androgen receptor (AR) . The AR is often activated in prostate cancer cells, and blocking this signaling pathway with AR antagonists is a crucial strategy in prostate cancer therapy .

Mode of Action

The compound interacts with the AR, acting as an antagonist . This means it binds to the receptor and inhibits its activation, thereby blocking the signaling pathway. This blockage can lead to a decrease in the proliferation of prostate cancer cells .

Biochemical Pathways

The compound affects the AR signaling pathway . When the AR is activated, it can lead to the proliferation of prostate cancer cells. By acting as an antagonist, the compound can inhibit this pathway, potentially leading to a decrease in the proliferation of these cells .

Result of Action

The primary result of the compound’s action is a decrease in the proliferation of prostate cancer cells . By blocking the AR signaling pathway, the compound can inhibit the growth of these cells, which could potentially slow the progression of prostate cancer .

生化分析

Biochemical Properties

Related pyrazole derivatives have been found to interact with various enzymes and proteins . For instance, some pyrazole derivatives have been found to act as androgen receptor antagonists, suggesting that they may interact with this protein .

Cellular Effects

Related pyrazole derivatives have been found to exhibit anti-proliferative activity against certain cell lines . This suggests that 2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related pyrazole derivatives have been found to act as androgen receptor antagonists . This suggests that 2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of 2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione in laboratory settings. It is known that related pyrazole derivatives can be rapidly metabolized by human liver microsomes . This suggests that the stability, degradation, and long-term effects of 2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione on cellular function may be influenced by similar metabolic processes.

Metabolic Pathways

Related pyrazole derivatives have been found to be metabolized by human liver microsomes . This suggests that 2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione may be involved in similar metabolic pathways.

属性

IUPAC Name |

2-[(5-methyl-1H-pyrazol-4-yl)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-8-9(6-14-15-8)7-16-12(17)10-4-2-3-5-11(10)13(16)18/h2-6H,7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKHFSZTKGBPKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)CN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2400167.png)

![3-(4-methoxyphenyl)-5-(3-nitrophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2400168.png)

![Methyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate](/img/structure/B2400169.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2400171.png)

![1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-3-amine](/img/structure/B2400183.png)

![N-(3-Acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide](/img/structure/B2400185.png)

![4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2400189.png)